Methyl 4-iodobenzoate

Catalysis Cross-Coupling Organometallic Chemistry

Methyl 4-iodobenzoate delivers superior cross-coupling efficiency versus bromo analogs. The weak C–I bond (~53 vs. 68 kcal/mol for C–Br) accelerates oxidative addition, enabling mild-condition Sonogashira, Suzuki, and Ullmann couplings with higher turnover and fewer byproducts. Essential for synthesizing biaryl pharmaceuticals, TSPO PET ligands, and porous organic polymers. The ester functionality provides a derivatization handle or remains inert during coupling. Preferred when working with heat-sensitive or precious coupling partners where maximum conversion is critical.

Molecular Formula C8H7IO2
Molecular Weight 262.04 g/mol
CAS No. 619-44-3
Cat. No. B147186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-iodobenzoate
CAS619-44-3
Molecular FormulaC8H7IO2
Molecular Weight262.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)I
InChIInChI=1S/C8H7IO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3
InChIKeyDYUWQWMXZHDZOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Iodobenzoate (CAS 619-44-3): Core Reactivity Profile for Cross-Coupling Procurement


Methyl 4-iodobenzoate (CAS 619-44-3), a para-substituted aryl iodide ester, serves as a versatile electrophilic building block in palladium- and copper-catalyzed cross-coupling reactions [1]. Its reactivity is defined by the relatively weak C–I bond (approximately 53 kcal/mol), which facilitates facile oxidative addition to transition metals, and its ester functionality, which provides a handle for further derivatization or can remain inert under many coupling conditions [2]. The compound is isostructural with methyl 4-bromobenzoate, enabling direct structural replacement in crystal engineering applications while offering distinctly different reactivity .

Methyl 4-Iodobenzoate (CAS 619-44-3): Why Methyl 4-Bromobenzoate and Methyl 4-Chlorobenzoate Are Not Direct Replacements


The presence of the para-iodo substituent, versus bromo or chloro analogs, fundamentally alters reaction kinetics, mechanism, and achievable yields. This is primarily due to the significant differences in C–X bond dissociation energies (C–I ≈ 53 kcal/mol; C–Br ≈ 68 kcal/mol; C–Cl ≈ 81 kcal/mol), which directly impacts the rate-determining oxidative addition step in metal-catalyzed cycles [1]. While methyl 4-bromobenzoate is isostructural, its use under identical reaction conditions leads to slower conversion and often necessitates harsher conditions (e.g., higher temperature, specialized ligands) or fails entirely . The following evidence demonstrates that the procurement of methyl 4-iodobenzoate is a strategic decision for efficient synthesis, particularly when mild conditions, high turnover, or compatibility with sensitive substrates is required [2].

Methyl 4-Iodobenzoate (CAS 619-44-3): Comparator-Based Evidence for Scientific Selection


Superior Oxidative Addition Rate: Iodide vs. Bromide vs. Chloride

The fundamental advantage of methyl 4-iodobenzoate over its bromo and chloro analogs is its superior reactivity in the oxidative addition step, the rate-determining step for many cross-coupling reactions. Competition experiments with an iron pincer complex demonstrate that the relative rate of oxidative addition follows the order I > Br > Cl [1]. This is consistent with the well-established trend in C–X bond dissociation energies: the C–I bond (approx. 53 kcal/mol) is significantly weaker than C–Br (approx. 68 kcal/mol) and C–Cl (approx. 81 kcal/mol) [2]. This translates to faster reaction rates and the potential for milder reaction conditions when using the iodide.

Catalysis Cross-Coupling Organometallic Chemistry

High-Yield Synthesis of Advanced Pharmaceutical Building Blocks: A TSPO Ligand Case Study

Methyl 4-iodobenzoate enabled the efficient, six-step synthesis of a series of DPA-714 analogues, potent TSPO 18kDa ligands for PET imaging [1]. The key step utilized the aryl iodide in a Sonogashira coupling to install fluoroalkynyl side chains [2]. While a direct, quantitative comparison with a bromo or chloro analog in this specific multi-step sequence is not reported, the successful use of the iodide is consistent with the class-level inference that aryl iodides are the preferred substrates for achieving high yields and functional group tolerance in such complex molecule construction. The resulting ligands exhibited sub-nanomolar Ki values (0.35-0.79 nM) and higher lipophilicity (logD7.4 = 3.6-4.3) compared to the parent DPA-714 (Ki = 0.91 nM, logD7.4 = 2.9) [3].

Medicinal Chemistry Positron Emission Tomography (PET) Radiochemistry

Efficient Synthesis: Comparable High Yield via Esterification of 4-Iodobenzoic Acid

Both methyl 4-iodobenzoate and its regioisomer, methyl 3-iodobenzoate, can be prepared in excellent yield from their respective parent acids. A reported procedure using methanol and a catalytic amount of sulfuric acid under reflux for two days achieved yields of 95% or greater for both compounds . This demonstrates that the para-iodo substitution does not hinder the straightforward esterification, ensuring a cost-effective and scalable entry point for downstream applications.

Synthetic Methodology Esterification Process Chemistry

Differentiated Physical Property: Melting Point Distinction from Isostructural Bromo Analog

While methyl 4-iodobenzoate and methyl 4-bromobenzoate are isostructural, they exhibit distinct melting points . The iodide melts at 114 °C (or a range of 112-117 °C) [1], whereas the bromide melts significantly lower at 77-81 °C . This difference can be a practical consideration for handling, purification, and formulation, particularly in solid-phase synthesis or crystallization-driven processes. The isostructural nature allows the iodide to be used as a heavy-atom derivative in crystallography or as a direct structural replacement in crystal engineering studies, where the change in halogen can tune material properties without altering the crystal packing motif [2].

Crystal Engineering Materials Science Solid-State Chemistry

Methyl 4-Iodobenzoate (CAS 619-44-3): Evidence-Backed Application Scenarios for Procurement


Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira) for Complex Molecule Synthesis

This is the primary application scenario. The high reactivity of the C–I bond in methyl 4-iodobenzoate enables efficient C–C bond formation under mild conditions [1]. It is particularly valuable for constructing biaryl systems in pharmaceuticals, as demonstrated in the synthesis of high-affinity TSPO PET ligands where it facilitated a key Sonogashira coupling [2]. Its use is favored when coupling with expensive or sensitive boronic acids or alkynes to maximize conversion and minimize byproduct formation .

Crystal Engineering and Heavy-Atom Derivatization for Structural Biology

The isostructural relationship with methyl 4-bromobenzoate [1] makes methyl 4-iodobenzoate a valuable tool for X-ray crystallography. It can be used as a heavy-atom derivative for phasing (MIR, SIRAS) or to introduce anomalous scattering for SAD/MAD experiments. Its higher melting point and distinct physical properties also allow for tuning of solid-state characteristics in materials science applications while maintaining a predictable crystal packing [2].

Precursor for Functional Materials and Porous Organic Polymers (POPs)

The aryl iodide serves as a reactive handle for constructing extended conjugated systems. Its use in the synthesis of porous organic polymers (POPs) via cross-coupling or oxidative homocoupling has been explored, leveraging the high reactivity of the iodide to build the polymer network [1]. The ester group can be further functionalized or saponified to introduce additional properties (e.g., hydrophilicity, metal-binding sites) into the final material [2].

Synthesis of Biaryl Ethers via Copper-Catalyzed Ullmann Coupling

Methyl 4-iodobenzoate is an effective substrate for Cu-catalyzed Ullmann-type coupling with phenols to form diaryl ethers [1]. Using a 1-phenylbutane-1,3-dione ligand and CuI, the reaction proceeds with reasonable yields and efficiency, providing a route to valuable diaryl ether scaffolds that are common in biologically active molecules and functional materials [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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